Amastatin Hydrochloride
Amastatin Hydrochloride
Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP; IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP; Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.
Brand Name:
Vulcanchem
CAS No.:
100938-10-1
VCID:
VC0003211
InChI:
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
SMILES:
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Molecular Formula:
C21H38N4O8 HCl
Molecular Weight:
511 g/mol
Amastatin Hydrochloride
CAS No.: 100938-10-1
Inhibitors
VCID: VC0003211
Molecular Formula: C21H38N4O8 HCl
Molecular Weight: 511 g/mol
CAS No. | 100938-10-1 |
---|---|
Product Name | Amastatin Hydrochloride |
Molecular Formula | C21H38N4O8 HCl |
Molecular Weight | 511 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride |
Standard InChI | InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 |
Standard InChIKey | GBDUPCKQTDKNLS-PORDUOSCSA-N |
Isomeric SMILES | CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl |
SMILES | CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl |
Canonical SMILES | CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl |
Appearance | A crystalline solid |
Description | Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP; IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP; Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin. |
Sequence | VVD |
Synonyms | Amastatin HCl; [S-(R*,S*)]-N-[N-[N-(3-Amino-2-hydroxy-5-methyl-1-oxohexyl)-L-valyl]-L-valyl]-L-aspartic Acid Monohydrochloride; |
Reference | 1. Brain Res. 1987 Oct 27;424(2):299-304. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain. Harding JW(1), Felix D. Author information: (1)Division of Animal Physiology, Berne, Switzerland. During a recent comparison of iontophoretically applied angiotensin II (AII) and angiotensin III (AIII) in the paraventricular nucleus of the rat, we observed that the response latency for AIII was much shorter than that for AII. This suggested that AII may have to be converted to AIII before it becomes active. To test this hypothesis we performed 3 experiments. (1) We examined the effects of bestatin, an aminopeptidase B inhibitor, on the activity of applied AII and AIII. (2) Next, we monitored the effects of amastatin, a specific aminopeptidase A inhibitor, on the action of co-applied AII or AIII. (3) And, finally, we examined the response to the aminopeptidase-resistant analog Sar1-AII, both applied alone and in combination with AII or AIII. Bestatin, while having no activity of its own, dramatically enhanced the actions of both AII and AIII. Amastatin, on the other hand, had little effect on AII/'s action and diminished or totally blocked AII-dependent activity. Like bestatin, amastatin had no effect alone. Sar1-AII reduced spontaneous activity of angiotensin-sensitive neurons and inhibited the actions of AII and AIII in a reversible manner. The same cells were also blocked by the recognized angiotensin antagonist Sar1, Ile8-AII. In total these results strongly support the notion that AII must be converted to AIII in the brain before it is activated. 2. J Antibiot (Tokyo). 1978 Jun;31(6):636-8. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. Aoyagi T, Tobe H, Kojima F, Hamada M, Takeuchi T, Umezawa H. |
PubChem Compound | 180936 |
Last Modified | Nov 11 2021 |
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